REACTION_CXSMILES
|
[OH-].[K+].S(O)(O)(=O)=O.[NH2:8][C:9]1[N:14]=[C:13]([NH2:15])[CH:12]=[C:11]([SH:16])[N:10]=1.N[C:18]1N=C(N)C=C(S)N=1.CI>O>[CH3:18][S:16][C:11]1[N:10]=[C:9]([NH2:8])[N:14]=[C:13]([NH2:15])[CH:12]=1 |f:0.1,2.3.4|
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)O.NC1=NC(=CC(=N1)N)S.NC1=NC(=CC(=N1)N)S
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
91 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was vigorously stirred for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with water and air
|
Type
|
CUSTOM
|
Details
|
dried overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CSC1=CC(=NC(=N1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 g | |
YIELD: CALCULATEDPERCENTYIELD | 188.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |